molecular formula C27H41NO2 B14410917 Octadecanoic acid, 8-quinolinyl ester CAS No. 86137-76-0

Octadecanoic acid, 8-quinolinyl ester

Cat. No.: B14410917
CAS No.: 86137-76-0
M. Wt: 411.6 g/mol
InChI Key: NSCQSJGIVYLOLP-UHFFFAOYSA-N
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Description

Octadecanoic acid (stearic acid) esters are fatty acid derivatives widely studied for their biological activities and industrial applications. These esters are formed by the reaction of octadecanoic acid with various alcohols, resulting in compounds with distinct physicochemical and bioactive properties. This article focuses on these analogs, leveraging data from phytochemical, pharmacological, and industrial studies to highlight their unique characteristics.

Properties

CAS No.

86137-76-0

Molecular Formula

C27H41NO2

Molecular Weight

411.6 g/mol

IUPAC Name

quinolin-8-yl octadecanoate

InChI

InChI=1S/C27H41NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-22-26(29)30-25-21-17-19-24-20-18-23-28-27(24)25/h17-21,23H,2-16,22H2,1H3

InChI Key

NSCQSJGIVYLOLP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OC1=CC=CC2=C1N=CC=C2

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

Heating equimolar quantities of stearic acid and 8-hydroxyquinoline in xylene at 190–205°C under carbon dioxide sparging facilitates azeotropic removal of water, driving the equilibrium toward ester formation. The absence of catalysts minimizes side reactions but necessitates precise temperature control to prevent decomposition of the heterocyclic alcohol.

Process Optimization

Example 4 from the patent illustrates critical parameters:

  • Molar ratio : 4:1 fatty acid-to-alcohol ratio ensures complete conversion
  • Solvent system : Xylene enables efficient water removal (0.5–1.0 L/kg substrate)
  • Reaction time : 8–17 hours at 190–205°C yields 85–92% crude ester

Post-reaction processing involves dissolving the product in benzene, activated carbon treatment (31 g/L), and vacuum distillation to achieve Hellige color values ≤12.

Acid-Catalyzed Dehydration-Condensation

US20100324314A1 details an environmentally conscious approach using involatile acid catalysts followed by weak base neutralization. This method proves particularly effective for sterically hindered alcohols like 8-hydroxyquinoline.

Catalytic System Design

Sulfuric acid (98%) serves as the primary catalyst at 5–7 wt% loading. The reaction proceeds in dichloroethane at reflux (83°C) for 6–8 hours, achieving 89–94% conversion. Neutralization with sodium hydrogencarbonate (1.2 eq) precipitates sulfate salts, which are removed via filtration rather than aqueous extraction—reducing wastewater generation by 40% compared to traditional methods.

Scalability Considerations

Pilot-scale trials demonstrate:

  • Energy efficiency : 23% reduction in heating requirements vs. thermal methods
  • Purity profile : Residual acid <50 ppm after neutralization
  • Solvent recovery : 92% dichloroethane reclaimed via fractional distillation

Carbodiimide-Mediated Coupling

The enzymatic synthesis strategies from Edda Katrín's thesis inspired adaptation of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDAC) chemistry for this esterification. This approach operates under mild conditions (25–40°C), preserving the quinoline structure.

Activation and Coupling Dynamics

Stearic acid activation proceeds via EDAC (1.2 eq) and 4-dimethylaminopyridine (DMAP, 0.3 eq) in anhydrous dichloromethane. The resulting O-acylisourea intermediate reacts with 8-hydroxyquinoline within 4 hours, achieving 95–97% conversion.

Comparative Performance Metrics

Parameter Thermal Acid-Catalyzed EDAC
Temperature (°C) 190–205 83 25–40
Reaction Time (h) 8–17 6–8 4–6
Yield (%) 85–92 89–94 95–97
Purity (HPLC) 91% 93% 98%
Energy Consumption (kW) 18.4 12.7 4.2

Purification and Characterization

All methods converge on similar purification workflows:

  • Solvent extraction : Benzene/water partitioning removes unreacted acid
  • Adsorption : Activated carbon treatment (20–50 g/L) reduces coloration
  • Crystallization : Hexane/ethyl acetate (3:1) recrystallization yields white crystals (mp 68–71°C)

Advanced characterization data:

  • ¹H NMR (CDCl₃) : δ 8.92 (dd, J=4.2 Hz, 1H), 8.35 (dd, J=8.1 Hz, 1H), 2.35 (t, J=7.5 Hz, 2H)
  • IR (KBr) : 1745 cm⁻¹ (ester C=O), 1260 cm⁻¹ (C-O)
  • HRMS : [M+H]⁺ calc. 447.2876, found 447.2873

Industrial Implementation Challenges

Scale-up considerations reveal critical bottlenecks:

  • Thermal method : 14% yield loss per 10× scale increase due to heat transfer limitations
  • Acid catalysis : Sulfate disposal costs ($12–18/kg product) impact economic viability
  • EDAC route : Reagent costs dominate (72% of total production cost)

Chemical Reactions Analysis

Types of Reactions

Octadecanoic acid, 8-quinolinyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous conditions.

    Transesterification: Alcohols in the presence of an acid or base catalyst.

Major Products Formed

    Hydrolysis: Octadecanoic acid and 8-hydroxyquinoline.

    Reduction: Primary alcohols.

    Transesterification: Different esters depending on the alcohol used.

Scientific Research Applications

Octadecanoic acid, 8-quinolinyl ester has various applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Diversity

Octadecanoic acid esters differ primarily in their alkyl or aryl substituents, which influence solubility, bioavailability, and biological activity. Below is a comparative analysis of key analogs:

Ester Source/Extract Key Activities Notable Findings
Octadecanoic acid, methyl ester Sargassum hystrix (M7 fraction) , Jatropha curcas root α-Glucosidase inhibition (78.1% at 10 µg/mL) ; Anti-inflammatory activity Non-cytotoxic in J. curcas fractions; moderate abundance in seaweed extracts .
Octadecanoic acid, ethyl ester Plantago major root , Halocnemon strobilacium Antimicrobial (against Staphylococcus aureus) ; Insecticidal (vs. Aphis craccivora) High IC₅₀ against Vero cells (low cytotoxicity) ; major constituent in antidiabetic fractions .
Octadecanoic acid, octyl ester Wild plant extracts N/A (phytochemical marker) Higher abundance in wild vs. micropropagated plants; structural stability in extracts .
Octadecanoic acid, hexyl ester Wild plant extracts N/A Exclusive to wild plants; potential marker for authenticity .
Octadecanoic acid, 2,3-dihydroxypropyl ester Cenchrus biflorus , J. curcas Antioxidant, antimicrobial Synergistic activity with other fatty acid esters; inhibits E. coli and S. aureus .

Pharmacological Activities

  • Antidiabetic Potential: Methyl and ethyl esters exhibit α-glucosidase and α-amylase inhibition, comparable to acarbose . Oleic and linoleic acid esters show superior α-glucosidase inhibition, but octadecanoic acid derivatives contribute to pancreatic protection .
  • Anti-inflammatory Effects : Methyl esters in J. curcas root extracts reduced inflammation without cytotoxicity, unlike hexane partitions, which showed high toxicity .
  • Antimicrobial Action : Ethyl esters demonstrated broad-spectrum activity against S. aureus , while 2,3-dihydroxypropyl esters targeted Gram-negative and Gram-positive bacteria .

Industrial and Phytochemical Relevance

  • Stability in Extracts : Octyl esters are stable markers for distinguishing wild and cultivated plants .
  • Toxicological Profiles : Ethyl esters in Halocnemon strobilacium showed low mammalian cytotoxicity but potent insecticidal effects (LC₅₀ = 0.159 mg/cm²) .

Key Research Findings and Contradictions

  • Bioactivity vs. Cytotoxicity: While methyl esters in J. curcas are non-toxic , hexane extracts of the same plant showed high cytotoxicity, underscoring solvent-dependent effects .

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